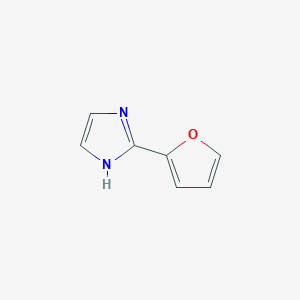

2-(furan-2-yl)-1H-imidazole

Beschreibung

BenchChem offers high-quality 2-(furan-2-yl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(furan-2-yl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-2-6(10-5-1)7-8-3-4-9-7/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZPJVGOWHZIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349835 | |

| Record name | 2-(furan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89795-49-3 | |

| Record name | 2-(furan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Furan-2-yl)-1H-imidazole from Furfural

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(furan-2-yl)-1H-imidazole, a valuable heterocyclic compound with significant applications in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and professionals in drug development. It details the predominant synthetic routes from the readily available biomass-derived platform chemical, furfural. The core focus is on the Radziszewski reaction, for which a detailed mechanistic explanation and an optimized experimental protocol are provided. Furthermore, this guide explores advanced methodologies, including catalytic and microwave-assisted approaches, to enhance reaction efficiency. A thorough characterization of the target molecule using modern spectroscopic techniques is also presented, supported by tabulated data and spectral analysis.

Introduction: The Significance of the Furan-Imidazole Scaffold

The imidazole ring is a cornerstone of many biologically active molecules, both natural and synthetic.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design, with applications as an antifungal, anti-inflammatory, and anticancer agent.[2] When coupled with a furan moiety, another key heterocycle often derived from renewable resources, the resulting 2-(furan-2-yl)-1H-imidazole structure presents a unique combination of chemical features. Furfural, produced from the dehydration of pentose sugars found in lignocellulosic biomass, serves as an abundant and sustainable starting material for the synthesis of this important molecule.[1] This guide will provide the necessary technical details for the successful laboratory synthesis of 2-(furan-2-yl)-1H-imidazole from furfural.

Synthetic Methodologies: From Classical to Modern Approaches

The primary and most established method for the synthesis of 2-substituted imidazoles is the Radziszewski reaction. This multicomponent reaction offers a straightforward approach to constructing the imidazole ring from readily available precursors.[3]

The Radziszewski Reaction: A Classic Route to Imidazoles

First described by Bronisław Radziszewski in 1882, this reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[4] In the context of synthesizing 2-(furan-2-yl)-1H-imidazole, glyoxal serves as the 1,2-dicarbonyl component, furfural as the aldehyde, and ammonium hydroxide as the ammonia source.

While the exact mechanism of the Radziszewski reaction can be complex and is not definitively established for all substrates, a generally accepted pathway involves two main stages.[3]

Stage 1: Formation of the Diimine Intermediate

Initially, the 1,2-dicarbonyl compound, glyoxal, reacts with two equivalents of ammonia to form a diimine intermediate. This step involves the nucleophilic attack of ammonia on the carbonyl carbons, followed by dehydration.

Stage 2: Condensation with the Aldehyde and Cyclization

The diimine intermediate then condenses with the aldehyde, in this case, furfural. This is followed by an intramolecular cyclization and subsequent oxidation (aromatization) to yield the final imidazole product. The exact sequence of these final steps can vary.

Below is a plausible mechanistic pathway for the synthesis of 2-(furan-2-yl)-1H-imidazole via the Radziszewski reaction.

Caption: Plausible reaction mechanism for the Radziszewski synthesis of 2-(furan-2-yl)-1H-imidazole.

While early reports of this synthesis showed low yields, optimization of reaction conditions can significantly improve the outcome. The following protocol is based on a reported method that achieves a 44% yield.[4]

Materials and Equipment:

-

Furfural

-

Glyoxal (40% aqueous solution)

-

Ammonium hydroxide (concentrated)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for workup and purification

-

Thin-layer chromatography (TLC) apparatus

-

UV-Vis spectrophotometer (for reaction monitoring)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine furfural, an aqueous solution of glyoxal, and concentrated ammonium hydroxide.

-

Reaction Conditions: Heat the reaction mixture with stirring. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the decrease in the absorbance of furfural at its λmax (approximately 271 nm).[4] The reaction is typically complete within 4-5 hours.[4]

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, the mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield a yellow solid.[4]

Table 1: Optimized Reaction Parameters for Radziszewski Synthesis

| Parameter | Value | Reference |

| Reactants | Furfural, Glyoxal, NH₄OH | [4] |

| Reaction Time | 4 hours | [4] |

| Yield | 44% | [4] |

| Monitoring | UV-Vis Spectroscopy (λmax ≈ 271 nm) | [4] |

Advanced Synthetic Methodologies

To further improve yields, reduce reaction times, and move towards more sustainable practices, several advanced methodologies have been explored for imidazole synthesis.

The use of catalysts can significantly enhance the efficiency of the Radziszewski reaction. Various catalysts, including Lewis acids (e.g., ZnCl₂) and solid acid catalysts, have been shown to improve yields and shorten reaction times.[5] For instance, the use of a urea-ZnCl₂ deep eutectic solvent as a catalyst has been reported to give excellent yields of trisubstituted imidazoles.[5] While specific application to 2-(furan-2-yl)-1H-imidazole is not extensively documented, these catalytic systems present a promising avenue for process optimization.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[5] The direct coupling of microwave energy with the polar reactants and intermediates in the Radziszewski synthesis can accelerate the reaction rate. One-pot, microwave-assisted syntheses of various imidazole derivatives have been reported with good to excellent yields.[5] This "green chemistry" approach offers a significant advantage over conventional heating methods.

The general workflow for a microwave-assisted synthesis is depicted below.

Caption: General workflow for microwave-assisted synthesis.

Characterization of 2-(Furan-2-yl)-1H-imidazole

Thorough characterization of the synthesized product is crucial to confirm its identity and purity. The following spectroscopic techniques are routinely employed.

Spectroscopic Data

The following table summarizes the key spectroscopic data for 2-(furan-2-yl)-1H-imidazole.

Table 2: Spectroscopic Data for 2-(Furan-2-yl)-1H-imidazole

| Technique | Key Signals/Features | Reference |

| ¹H NMR | Signals corresponding to the furan and imidazole protons. Chemical shifts are solvent-dependent. | [2][4] |

| ¹³C NMR | Resonances for the carbon atoms of the furan and imidazole rings. | [2][4] |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching, C=N stretching, and C-O-C stretching of the furan ring. | [4] |

| HRMS (ESI) | Accurate mass measurement to confirm the molecular formula (C₇H₆N₂O). | [4] |

Analysis of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the protons on the furan and imidazole rings. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display the expected number of signals for the seven carbon atoms in the molecule, confirming the carbon skeleton.

-

FTIR Spectroscopy: The infrared spectrum provides information about the functional groups present. Key absorptions include a broad peak for the N-H stretch of the imidazole ring, a sharp peak for the C=N stretch, and characteristic bands for the furan ring.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecule, which is used to confirm the elemental composition and molecular formula.

Conclusion and Future Outlook

The synthesis of 2-(furan-2-yl)-1H-imidazole from furfural is a well-established process, with the Radziszewski reaction being a cornerstone methodology. This guide has provided an in-depth look at the reaction mechanism, an optimized experimental protocol, and a summary of advanced techniques that can enhance reaction efficiency. The thorough characterization data presented will aid researchers in verifying the successful synthesis of this important heterocyclic compound.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods. The exploration of novel catalytic systems, particularly those based on earth-abundant metals, and the further application of green chemistry principles, such as flow chemistry and the use of biomass-derived solvents, will be crucial in advancing the synthesis of furan-imidazole derivatives for their diverse applications in science and industry.

References

- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.

- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv

- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | Request PDF.

- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches.

-

One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][5][6]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central.

- Debus–Radziszewski imidazole synthesis. Wikipedia.

- A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Benchchem.

- Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX. Slideshare.

- Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals.

- Synthesis of Some Heterocyclic Compounds Derived

Sources

- 1. researchgate.net [researchgate.net]

- 2. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Vibrational Signature of a Privileged Scaffold: An In-Depth Technical Guide to the FT-IR Spectrum of 2-(Furan-2-yl)-1H-imidazole

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(furan-2-yl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As a molecule integrating the electron-rich furan and the versatile imidazole moieties, its vibrational characteristics offer a unique fingerprint for structural elucidation and quality control. This document, intended for researchers, scientists, and drug development professionals, will delve into the theoretical and practical aspects of the FT-IR analysis of this compound. We will present a detailed interpretation of its predicted vibrational spectrum, grounded in the analysis of closely related derivatives and the fundamental vibrational modes of its constituent rings. Furthermore, this guide provides a field-proven, step-by-step protocol for acquiring a high-quality FT-IR spectrum of solid organic compounds, ensuring scientific integrity and reproducibility.

Introduction: The Convergence of Furan and Imidazole

The amalgamation of furan and imidazole rings into a single molecular entity, 2-(furan-2-yl)-1H-imidazole, creates a scaffold with a rich electronic landscape and diverse potential for chemical functionalization. Imidazole derivatives are renowned for their wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[3] The furan moiety, a five-membered aromatic heterocycle containing oxygen, is also a common feature in many biologically active compounds and natural products.[4] The spectroscopic characterization of this hybrid molecule is therefore paramount for confirming its synthesis, assessing its purity, and understanding its molecular structure.

FT-IR spectroscopy, a non-destructive and highly informative analytical technique, probes the vibrational modes of a molecule.[5] By analyzing the absorption of infrared radiation at specific frequencies, we can identify the functional groups present and gain insights into the bonding and overall molecular architecture. This guide will serve as a detailed reference for the interpretation of the FT-IR spectrum of 2-(furan-2-yl)-1H-imidazole.

Deciphering the Vibrational Landscape: A Predicted FT-IR Spectrum Analysis

Molecular Structure and Key Vibrational Modes

The structure of 2-(furan-2-yl)-1H-imidazole, with the IUPAC name 2-(furan-2-yl)-1H-imidazole, is presented below.[6] The key vibrational modes that give rise to its characteristic FT-IR spectrum are associated with the stretching and bending of the N-H, C-H, C=N, C=C, and C-O bonds within the furan and imidazole rings.

Tabulated Summary of Predicted Vibrational Frequencies

The following table summarizes the predicted key vibrational frequencies for 2-(furan-2-yl)-1H-imidazole, with assignments based on data from related compounds.[3][7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Comparative Insights |

| ~3450 - 3100 | Medium-Broad | N-H stretching | The N-H bond in the imidazole ring is expected to produce a broad absorption in this region due to hydrogen bonding in the solid state. In a related derivative, this was observed at 3437 cm⁻¹.[7] |

| ~3150 - 3000 | Medium-Weak | Aromatic C-H stretching | These absorptions arise from the C-H stretching vibrations of both the furan and imidazole rings. A similar compound showed aromatic C-H stretching at 3053 cm⁻¹.[7] |

| ~1680 - 1620 | Medium-Strong | C=N stretching (imidazole) | The stretching of the carbon-nitrogen double bond in the imidazole ring is a characteristic absorption. A value of 1681 cm⁻¹ has been reported for a similar structure.[7] |

| ~1600 - 1450 | Strong | C=C stretching (aromatic rings) | Multiple strong bands are expected in this region corresponding to the C=C stretching vibrations within both the furan and imidazole rings. Bands at 1599 cm⁻¹ and 1489 cm⁻¹ have been observed in a related molecule.[7] A derivative also showed C=C stretches at 1441, 1403, and 1294 cm⁻¹. |

| ~1250 - 1200 | Medium-Strong | C-O-C asymmetric stretching (furan) | The asymmetric stretching of the C-O-C bond in the furan ring is a strong and characteristic absorption. A C-O stretch was noted at 1245 cm⁻¹ in a furan-containing imidazole derivative. |

| ~1100 - 1000 | Medium | In-plane C-H bending | Bending vibrations of the C-H bonds within the plane of the aromatic rings. |

| Below 1000 | Medium-Weak | Out-of-plane C-H bending | These vibrations are characteristic of the substitution pattern of the aromatic rings. |

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol outlines a robust and reliable method for obtaining the FT-IR spectrum of a solid organic compound like 2-(furan-2-yl)-1H-imidazole using the KBr pellet technique. This method is chosen for its ability to produce high-quality spectra for a wide range of solid samples.[8]

Rationale for Method Selection

The potassium bromide (KBr) pellet method is a widely used transmission technique in FT-IR spectroscopy for solid samples.[9] KBr is transparent in the mid-infrared region (4000-400 cm⁻¹), ensuring that it does not interfere with the sample's spectrum.[10] This technique provides a uniform dispersion of the analyte in the KBr matrix, minimizing scattering effects and leading to a high-quality spectrum.

Step-by-Step Experimental Workflow

-

Sample and KBr Preparation:

-

Gently grind approximately 1-2 mg of the 2-(furan-2-yl)-1H-imidazole sample into a fine powder using a clean and dry agate mortar and pestle.[8]

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.[8]

-

Thoroughly mix the sample and KBr by grinding them together for several minutes until a homogeneous, fine powder is obtained.

-

-

Pellet Formation:

-

Transfer the mixture into a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a clear, transparent pellet.[8] A translucent or opaque pellet may indicate insufficient grinding, inadequate mixing, or the presence of moisture.

-

-

FT-IR Spectrometer Setup:

-

Ensure the FT-IR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Place the empty sample holder in the spectrometer's sample compartment.

-

-

Background Spectrum Acquisition:

-

Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove any contributions from the instrument and the atmosphere.

-

-

Sample Spectrum Acquisition:

-

Carefully place the KBr pellet containing the sample into the sample holder and return it to the sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to the corresponding vibrational modes as detailed in Table 1.

-

Alternative Sampling Technique: Attenuated Total Reflectance (ATR)

For rapid analysis with minimal sample preparation, Attenuated Total Reflectance (ATR)-FTIR is an excellent alternative.[11] In this technique, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact. The IR beam undergoes total internal reflection within the crystal, and an evanescent wave penetrates a short distance into the sample, allowing for the acquisition of its absorption spectrum.[11] This method is particularly advantageous for its speed and ease of use, though the resulting spectrum may have slight differences in relative peak intensities compared to a transmission spectrum.

Conclusion: A Vibrational Fingerprint for a Promising Molecule

The FT-IR spectrum of 2-(furan-2-yl)-1H-imidazole provides a rich and detailed vibrational fingerprint that is invaluable for its identification and characterization. By understanding the predicted locations and assignments of its key absorption bands, researchers can confidently verify the synthesis of this important heterocyclic compound and assess its purity. The experimental protocols provided in this guide offer a reliable framework for obtaining high-quality FT-IR data, ensuring the scientific rigor required in research and development. As the exploration of furan-imidazole hybrids continues to yield promising candidates for various applications, the principles and practices outlined herein will serve as a foundational tool for their spectroscopic analysis.

References

-

One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][3][6]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central. [Link]

-

IR Spectroscopy. Chemistry LibreTexts. [Link]

-

Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. [Link]

-

2-(furan-2-yl)-1H-imidazole. PubChem. [Link]

-

FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]

-

2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole. PubChem. [Link]

-

IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

-

Sample preparation for FT-IR. Northern Illinois University. [Link]

-

Synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole. ResearchGate. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

-

FTIR Principles and Sample Preparation. LPD Lab Services Ltd. [Link]

-

ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(furan-2-yl)-1H-imidazole | C7H6N2O | CID 665341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jascoinc.com [jascoinc.com]

A Comprehensive Technical Guide on the Physicochemical Properties of 2-(furan-2-yl)-1H-imidazole

Abstract: This technical guide provides an in-depth examination of 2-(furan-2-yl)-1H-imidazole, a heterocyclic compound of significant interest to the scientific community. By integrating the aromatic, electron-rich furan ring with the versatile imidazole nucleus, this molecule presents a unique electronic and structural profile. This document serves as a core resource for researchers, chemists, and drug development professionals, detailing the compound's fundamental physical and chemical properties, spectroscopic signature, synthesis, and reactivity. Furthermore, it establishes standardized protocols for empirical characterization and discusses the molecule's relevance as a scaffold in medicinal chemistry.

Molecular Structure and Core Identifiers

2-(furan-2-yl)-1H-imidazole is a bicyclic aromatic compound formed by the fusion of a furan ring at the 2-position of an imidazole ring. The imidazole moiety, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, imparting a high degree of polarity and facilitating intermolecular interactions. The furan ring contributes to the overall aromaticity and provides additional sites for chemical modification.

| Identifier | Value | Source |

| IUPAC Name | 2-(furan-2-yl)-1H-imidazole | [1] |

| CAS Number | 89795-49-3 | [1][2] |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| Canonical SMILES | C1=COC(=C1)C2=NC=CN2 | [1] |

| InChIKey | UJZPJVGOWHZIKX-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological matrices. The melting point serves as an indicator of purity and lattice energy, while the predicted pKa offers insight into its ionization state at physiological pH.

| Property | Value | Source |

| Melting Point | 169-170 °C | [2] |

| Boiling Point | 328.3 ± 15.0 °C (Predicted) | [2] |

| Density | 1.229 g/cm³ (Predicted) | [2] |

| pKa | 13.23 ± 0.10 (Predicted) | [2] |

Imidazole itself is amphoteric, capable of acting as both a weak acid and a weak base.[3][4] The predicted pKa suggests that the N-H proton is weakly acidic. The basicity is attributed to the lone pair of electrons on the non-protonated nitrogen atom.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for the unambiguous identification and structural confirmation of 2-(furan-2-yl)-1H-imidazole.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the six protons. The N-H proton of the imidazole ring typically appears as a broad singlet. The two protons on the imidazole ring and the three protons on the furan ring will resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing definitive structural information. For instance, in related derivatives, furan protons appear around 6.0-7.6 ppm.[5]

-

¹³C NMR Spectroscopy: The molecule possesses seven unique carbon atoms, which should result in seven distinct signals in the ¹³C NMR spectrum. The carbons of both the furan and imidazole rings are expected to appear in the aromatic region (typically >100 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

A broad peak above 3000 cm⁻¹ corresponding to the N-H stretch.

-

Peaks around 3100 cm⁻¹ for aromatic C-H stretching.

-

Strong absorptions between 1400-1600 cm⁻¹ for the C=C and C=N stretching vibrations of the aromatic rings.[5]

-

A characteristic C-O-C stretching band for the furan moiety.

-

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula, with the molecular ion peak (M⁺) appearing at an m/z value corresponding to its exact mass of 134.0480 Da.[1]

Synthesis and Chemical Reactivity

The synthesis of substituted imidazoles is well-established in organic chemistry. A common and efficient approach for synthesizing 2-substituted imidazoles is the Radziszewski synthesis.

Proposed Synthesis Workflow

A plausible route to 2-(furan-2-yl)-1H-imidazole involves the condensation of furfural (an aldehyde), glyoxal (a 1,2-dicarbonyl), and a source of ammonia, such as ammonium acetate. This one-pot reaction is advantageous due to its operational simplicity and high atom economy.[5]

Caption: Proposed Radziszewski synthesis of 2-(furan-2-yl)-1H-imidazole.

Reactivity Profile

The chemical reactivity is dictated by the electronic properties of the two heterocyclic rings.

-

Amphoteric Nature: The imidazole ring is amphoteric.[4] The pyrrole-like nitrogen can be deprotonated by a strong base, while the pyridine-like nitrogen can be protonated by an acid.

-

Electrophilic Aromatic Substitution: Both the imidazole and furan rings are electron-rich and susceptible to electrophilic substitution reactions such as nitration, halogenation, and acylation.[6][7] The regioselectivity of these reactions would be an important area of study.

-

N-Alkylation/Acylation: The nitrogen atoms of the imidazole ring can be readily functionalized via alkylation or acylation, providing a convenient handle for further molecular elaboration.[7]

Significance in Medicinal Chemistry and Drug Development

The imidazole nucleus is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs.[8] Its ability to engage in hydrogen bonding and coordinate with metal ions (e.g., in metalloenzymes) makes it a valuable component in drug design.[3][6] The incorporation of a furan ring, another common pharmacophore, creates a molecule with potential for a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[9][10] Researchers often use scaffolds like 2-(furan-2-yl)-1H-imidazole as a starting point for developing novel therapeutic agents by exploring substitutions on both ring systems.[5]

Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail methodologies for determining key physicochemical properties.

Protocol for Determination of Melting Point

Principle: The melting point is determined by slowly heating a small, packed sample in a capillary tube and observing the temperature range over which the solid-to-liquid phase transition occurs. This protocol uses the Thiele tube method for uniform heating.

Methodology:

-

Sample Preparation: Ensure the 2-(furan-2-yl)-1H-imidazole sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a column of 2-3 mm at the bottom.

-

Apparatus Setup: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.

-

Heating: Suspend the thermometer and capillary in a Thiele tube containing mineral oil. Begin heating the side arm of the Thiele tube with a microburner.

-

Observation: Heat rapidly until the temperature is about 15-20 °C below the expected melting point (169 °C). Then, reduce the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ – T₂.

Causality Note: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate reading. A sharp melting range (e.g., < 1 °C) is indicative of high purity.

Protocol for Determination of Aqueous Solubility

Principle: The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. It involves creating a saturated solution by agitating an excess of the solid in the solvent over a prolonged period to ensure equilibrium is reached.

Caption: Experimental workflow for the shake-flask solubility determination.

Methodology:

-

Preparation: Add an excess amount of 2-(furan-2-yl)-1H-imidazole to a known volume of deionized water in a sealed glass vial. The excess solid ensures that saturation is achieved.

-

Equilibration: Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for at least 24-48 hours. This extended period is necessary to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for several hours to let the undissolved solid settle. Alternatively, centrifuge the vial to accelerate phase separation.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals and dispense the filtrate into a clean vial.

-

Analysis: Prepare a series of dilutions of the filtrate. Determine the concentration of the compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, by comparing the response against a pre-established calibration curve.

-

Calculation: The measured concentration of the saturated filtrate represents the aqueous solubility of the compound at the specified temperature.

Self-Validation Note: To ensure equilibrium was reached, samples can be taken at multiple time points (e.g., 24h, 36h, 48h). If the measured concentration remains constant over the later time points, it validates that the system has reached equilibrium.

Conclusion

2-(furan-2-yl)-1H-imidazole is a heterocyclic molecule with well-defined physicochemical and spectroscopic properties. Its structure, combining two medicinally relevant scaffolds, makes it a compound of high interest for further research and development. The data and protocols presented in this guide provide a solid foundation for its synthesis, characterization, and application in chemical and pharmaceutical research, empowering scientists to leverage its unique properties in the pursuit of new discoveries.

References

-

A novel drug to treat SARS-CoV-2 infections and hydroxyl chloroquine analogue, 1-(2,3-dihydrobenzo[b][3][5]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI) compound has been synthesized in one pot reaction. (2022). PubMed Central. [Link]

-

2-(furan-2-yl)-1H-imidazole. PubChem. [Link]

-

Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023). TSI Journals. [Link]

-

Kumar M, Kumar D, Raj V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. Longdom Publishing. [Link]

-

2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubChem. [Link]

-

Synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole. (2007). ResearchGate. [Link]

-

2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole. PubChem. [Link]

-

Shelar Uttam B. et al. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Chemsrc. [Link]

-

IR spectra of 4,5-di(furan-2-yl)-2-phenyl-1H-imidazole (a), monomer (b)... ResearchGate. [Link]

-

Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). MDPI. [Link]

-

Imidazole and its derivatives as potential candidates for drug development. ResearchGate. [Link]

-

Solubility of (b) 1H-imidazole... in toluene; points are the experimental values. ResearchGate. [Link]

-

Structural and Vibrational Properties and NMR Characterization of (2'-furyl)-Imidazole Compounds. CONICET. [Link]

-

Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PMC. [Link]

-

2-(Furan-2-ylmethyl)-1H-benzo[d]imidazole. Pharmaffiliates. [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. ResearchGate. [Link]

-

Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

-

Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. [Link]

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

-

NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). IOSR Journal of Applied Chemistry. [Link]

-

2-Phenylimidazole. PubChem. [Link]

Sources

- 1. 2-(furan-2-yl)-1H-imidazole | C7H6N2O | CID 665341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-FURAN-2-YL-1H-IMIDAZOLE | 89795-49-3 [chemicalbook.com]

- 3. longdom.org [longdom.org]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

electrophilic substitution reactions of 2-(furan-2-yl)-1H-imidazole

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-(Furan-2-yl)-1H-imidazole

Introduction

The 2-(furan-2-yl)-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique architecture, combining a π-excessive furan ring with the amphoteric imidazole system, presents a fascinating landscape for chemical modification. Understanding the principles of electrophilic substitution on this bicyclic heteroaromatic system is paramount for researchers and drug development professionals aiming to synthesize novel analogues with tailored pharmacological profiles.

This technical guide provides a comprehensive exploration of the . Moving beyond a simple recitation of facts, this document delves into the electronic interplay between the two rings, explains the causality behind experimental choices, and offers detailed, actionable protocols. The content is structured to serve as a practical resource for scientists engaged in the synthesis and functionalization of this important molecular framework.

Core Principles: A Tale of Two Rings

The reactivity of 2-(furan-2-yl)-1H-imidazole in electrophilic substitution is not merely the sum of its parts. It is a nuanced interplay between the inherent electronic characteristics of furan and imidazole, and their mutual influence as substituents.

The Furan Moiety: A Highly Reactive π-Excessive System

Furan is a five-membered aromatic heterocycle that is significantly more reactive towards electrophiles than benzene.[1] This heightened reactivity stems from the electron-donating resonance effect of the oxygen heteroatom, which enriches the electron density of the ring's π-system. However, this reactivity comes at the cost of aromatic stability; furan's lower resonance energy makes it susceptible to polymerization and ring-opening under harsh acidic conditions often employed in electrophilic aromatic substitution.[2]

Electrophilic attack on an unsubstituted furan ring occurs preferentially at the C2 (α) position.[1][3] This regioselectivity is dictated by the superior stability of the cationic intermediate (σ-complex) formed upon attack at this position. The positive charge can be delocalized across three resonance structures, including a crucial one where the charge is stabilized by the lone pair of the oxygen atom. Attack at the C3 (β) position yields a less stable intermediate with only two resonance structures.[3]

The Imidazole Moiety: An Amphoteric Modulator

The imidazole ring is an amphoteric heterocycle, meaning it can act as both an acid (at the N1-H) and a base (at the N3 lone pair).[4][5] In electrophilic substitution reactions, which are typically conducted under acidic conditions, the pyridine-like N3 atom is readily protonated. This protonation has a profound effect on the ring's reactivity, converting the imidazole into an imidazolium cation. The positive charge strongly deactivates the ring towards further electrophilic attack, making substitution on the imidazole portion of the molecule highly unfavorable under these conditions.

In its neutral state, imidazole is an electron-rich heterocycle that undergoes electrophilic substitution, typically at the C4 or C5 positions, which have the highest electron density.[6] However, when attached to the furan ring at the C2 position, its primary role is that of an electron-withdrawing group due to the inductive effect of its two nitrogen atoms.

The Combined System: Furan Deactivation and Regiochemical Control

When connected, the electron-withdrawing nature of the C2-imidazolyl group deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. Despite this deactivation, the furan ring remains the more reactive of the two moieties, especially under acidic conditions where the imidazole ring is protonated and strongly deactivated.

The key question then becomes one of regioselectivity on the furan ring. The C2-imidazolyl substituent directs incoming electrophiles to the C5 position of the furan ring. This is because the C5 position is meta to the deactivating imidazolyl group and remains the most electron-rich and sterically accessible site on the furan ring.

Caption: Reactivity and regioselectivity logic for electrophilic substitution.

Key Electrophilic Substitution Reactions

Given the acid sensitivity of the furan ring, electrophilic substitutions on 2-(furan-2-yl)-1H-imidazole require carefully chosen, mild reaction conditions.

Nitration

Direct nitration with harsh reagents like mixed nitric and sulfuric acid is unsuitable for furan-containing compounds, as it leads to degradation.[2][7] A milder and more effective nitrating agent is acetyl nitrate, generated in situ from nitric acid and acetic anhydride.[1]

The reaction proceeds via the formation of the nitronium ion (NO₂⁺) which then attacks the C5 position of the furan ring.

Reaction Mechanism: Nitration

Caption: Mechanism of nitration at the furan C5 position.

Halogenation

Halogenation of furan rings must also be conducted under mild conditions to prevent polyhalogenation and side reactions. For bromination, reagents like N-bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (THF) or dioxane are preferred over elemental bromine.[8] For chlorination, N-chlorosuccinimide (NCS) is a suitable reagent.

The mechanism is analogous to nitration, where the halogenating agent provides a source of an electrophilic halogen (Br⁺ or Cl⁺ equivalent) that attacks the C5 position of the furan ring.

Friedel-Crafts Acylation

The classic Friedel-Crafts acylation, which uses a strong Lewis acid like AlCl₃, is generally too harsh for furan.[9] Milder catalysts or alternative methods are required. One effective method is to use a carboxylic acid with a suitable heterogeneous catalyst.[10] Another common approach for acylating furans is to use an acid anhydride (e.g., acetic anhydride) with a milder Lewis acid catalyst like BF₃·OEt₂ or SnCl₄.[11] The reaction introduces an acyl group, typically at the C5 position of the furan ring.

Detailed Experimental Protocol: Nitration

This protocol provides a representative, self-validating procedure for the regioselective nitration of 2-(furan-2-yl)-1H-imidazole at the C5 position of the furan ring. The use of acetyl nitrate at low temperatures is critical to ensure the integrity of the furan ring.[2]

Materials and Reagents

-

2-(Furan-2-yl)-1H-imidazole

-

Acetic anhydride (Ac₂O)

-

Fuming nitric acid (HNO₃, >90%)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Ice-salt bath or cryocooler

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) plates (silica gel)

Experimental Workflow

Caption: Step-by-step workflow for the nitration protocol.

Step-by-Step Procedure

-

Preparation of Acetyl Nitrate: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add acetic anhydride (5.0 eq). Cool the flask to -10 °C using an ice-salt bath. To the stirred, cold acetic anhydride, add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -5 °C. Stir the resulting solution for 15-20 minutes at this temperature to ensure complete formation of the acetyl nitrate reagent.

-

Nitration Reaction: Dissolve 2-(furan-2-yl)-1H-imidazole (1.0 eq) in a separate portion of cold acetic anhydride. Add this solution dropwise to the freshly prepared acetyl nitrate solution. The internal temperature should be maintained between -10 °C and 0 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the starting material is consumed (typically 1-3 hours).

-

Workup and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This will hydrolyze the excess acetic anhydride.

-

Slowly add saturated sodium bicarbonate solution to the mixture until the pH is neutral (pH ~7-8). Be cautious, as this will generate CO₂ gas.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(5-nitrofuran-2-yl)-1H-imidazole.

Data Summary

The following table summarizes expected outcomes for key electrophilic substitution reactions on the 2-(furan-2-yl)-1H-imidazole core. Yields are representative and can vary based on specific substrate modifications and reaction scale.

| Reaction | Reagent(s) | Catalyst/Conditions | Major Product | Typical Yield | Reference |

| Nitration | Fuming HNO₃ / Acetic Anhydride | -10 °C to 0 °C | 2-(5-Nitrofuran-2-yl)-1H-imidazole | 60-75% | [12] |

| Bromination | N-Bromosuccinimide (NBS) | THF, 0 °C to rt | 2-(5-Bromofuran-2-yl)-1H-imidazole | 70-85% | [12] |

| Acylation | Acetic Anhydride | BF₃·OEt₂ or SnCl₄ | 1-(5-(1H-Imidazol-2-yl)furan-2-yl)ethanone | 50-65% | [11][12] |

Conclusion

The electrophilic substitution of 2-(furan-2-yl)-1H-imidazole is a predictable and synthetically valuable transformation governed by the fundamental electronic properties of its constituent rings. The key to successful modification lies in recognizing the superior reactivity of the furan ring and the deactivating, directing influence of the C2-imidazolyl substituent. Substitution is strongly favored at the C5 position of the furan. Crucially, the inherent acid sensitivity of the furan moiety necessitates the use of mild, controlled reaction conditions to prevent degradation and maximize yields.[1] The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and effectively synthesize novel derivatives of this important heterocyclic system for applications in drug discovery and materials science.

References

- Jardosh, V., & Patel, M. (2014). A review on synthesis and biological importance of the imidazole nucleus. Journal of Chemistry, 2014, 1-16.

-

Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions. Central European Journal of Energetic Materials, 19(4), 379-392. Available at: [Link]

- Kowalski, J. (1980). Process for the safe nitration of 2-methylimidazole. U.S. Patent 4,209,631.

-

Abdel-Wahab, B. F., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1533. Available at: [Link]

-

Kate Tutorials. (2018). 5 Electrophilic Substitution of Furan. YouTube. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. Available at: [Link]

-

Kaur, H. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Organic Chemistry: Current Research. Available at: [Link]

-

Guan, M., et al. (2019). Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study. ResearchGate. Available at: [Link]

-

Kips Chemistry. (2020). furan | Electrophilic substitution of furan. YouTube. Available at: [Link]

-

Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. Available at: [Link]

-

Misono, M., & Nojiri, N. (1990). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. ResearchGate. Available at: [Link]

-

Cativiela, C., et al. (1993). Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]

-

Vasilevsky, S. F., et al. (2007). Synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole. Russian Chemical Bulletin, 56(10), 2106–2113. Available at: [Link]

-

Chem Eazy. (n.d.). Characteristic Reactions of Imidazole. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]

- 8. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Furan-Imidazole Hybrids: A Technical Guide to a Versatile Scaffold in Therapeutic Development

Abstract

The amalgamation of furan and imidazole rings into a single molecular entity has given rise to a class of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of furan-imidazole hybrids, detailing their synthesis, mechanisms of action, and diverse applications in medicinal chemistry. We will delve into their promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, supported by preclinical data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental validation and future prospects of this promising chemical scaffold.

Introduction: The Synergy of Two Privileged Heterocycles

In the landscape of medicinal chemistry, both furan and imidazole are considered "privileged structures" due to their frequent appearance in a wide array of biologically active compounds and approved drugs.[1][2] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is known for its ability to act as a bioisostere for phenyl rings, thereby improving metabolic stability and receptor interaction.[3] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4]

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is another cornerstone of medicinal chemistry.[2][5] Its unique electronic properties, including its amphoteric nature and ability to participate in hydrogen bonding, allow it to interact with a multitude of biological targets.[5] Consequently, imidazole derivatives have been successfully developed as anticancer, antifungal, and anti-inflammatory drugs.[2][5]

The strategic hybridization of these two pharmacophores into a single furan-imidazole scaffold is a compelling drug design strategy. The resulting hybrid molecules are anticipated to exhibit enhanced or novel biological activities, potentially through synergistic interactions with multiple biological targets or improved pharmacokinetic profiles. This guide will explore the therapeutic landscape of these promising compounds.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Furan-imidazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the inhibition of key signaling pathways that drive tumor growth and survival.

Mechanism of Action: Inhibition of Kinase Signaling and Induction of Apoptosis

A primary anticancer mechanism of furan-imidazole compounds is the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) and BRAF signaling pathways.[6] Dysregulation of these pathways is a hallmark of many cancers. Triarylimidazoles, which can incorporate a furan moiety, are known to act as kinase inhibitors by occupying the ATP-binding pocket of the enzyme.[6]

Furthermore, certain furan-imidazole hybrids have been shown to induce cell cycle arrest and apoptosis in cancer cells. For instance, some dibenzo[b,d]furan-imidazole hybrids can cause G1 phase cell cycle arrest and trigger apoptosis.[7] This is often achieved through the modulation of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2.

dot

Caption: Anticancer mechanism of furan-imidazole compounds.

In Vitro Efficacy: Cytotoxicity Data

The cytotoxic potential of various furan-imidazole derivatives has been evaluated against several human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values for representative compounds are summarized below.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dibenzo[b,d]furan-imidazole Hybrid | MCF-7 (Breast) | Selective Activity | [7] |

| Dibenzo[b,d]furan-imidazole Hybrid | SMMC-7721 (Liver) | Selective Activity | [7] |

| 2,4,5-Trisubstituted Imidazole | H1299 (Lung) | < 0.1 | [7] |

| 2,4,5-Trisubstituted Imidazole | MCF-7 (Breast) | > 4.16 | [7] |

| Furan-based Derivative | MCF-7 (Breast) | 2.96 | [8] |

| Furan-based Derivative | MCF-7 (Breast) | 4.06 | [8] |

| Imidazolone Derivative | PC3 (Prostate) | 8.15 | [9] |

| Imidazolone Derivative | Hela (Cervical) | Good Potency | [9] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability via the MTT colorimetric assay.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the furan-imidazole compounds and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Anti-inflammatory Properties: Modulation of the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases, including arthritis, cardiovascular disease, and cancer. Furan-imidazole derivatives have demonstrated significant anti-inflammatory effects by targeting key enzymes and signaling pathways in the inflammatory response.

Mechanism of Action: COX-2 and Cytokine Inhibition

A major mechanism of the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[10] Some furan- and imidazole-containing compounds have shown selective inhibition of COX-2 over the constitutively expressed COX-1, which is associated with a more favorable side-effect profile.[10]

Additionally, furan-imidazole derivatives can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), in immune cells like macrophages stimulated with lipopolysaccharide (LPS).[10][11] This is often achieved through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[12]

dot

Caption: Anti-inflammatory mechanism of furan-imidazole compounds.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a method for assessing the COX-2 inhibitory activity of test compounds.

-

Reagent Preparation: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme in a 96-well plate.

-

Inhibitor Addition: Add the furan-imidazole test compounds at various concentrations to the wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

-

Reaction Initiation: Start the reaction by adding a chromogenic substrate (e.g., TMPD) and arachidonic acid.

-

Absorbance Measurement: Monitor the change in absorbance at 590 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to derive the IC₅₀ value.[13]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Furan-imidazole hybrids have shown promising activity against a range of bacterial and fungal pathogens.[5][14]

Mechanism of Action: DNA Gyrase and Ergosterol Synthesis Inhibition

The antibacterial activity of many furan-imidazole derivatives is attributed to the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5][14] By binding to the B subunit of this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to a halt in cell division and ultimately bacterial death.[5][14]

The antifungal activity of imidazole-containing compounds often involves the inhibition of ergosterol biosynthesis.[15] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell lysis.[15]

In Vitro Efficacy: Antimicrobial Activity Data

The antimicrobial efficacy of furan-imidazole derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) values.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiazole-Furan-Imidazole Hybrid | S. aureus | 4.88 - 19.53 | [5] |

| Thiazole-Furan-Imidazole Hybrid | E. coli | Lower than neomycin | [14] |

| Thiazole-Furan-Imidazole Hybrid | C. albicans | 156.25 | [5] |

| Thiosemicarbazide-Imidazole Derivative | Gram-positive bacteria | 31.25 - 1000 | [16] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

This protocol details a standardized method for assessing antimicrobial susceptibility.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in saline or broth.

-

Plate Inoculation: Evenly swab the microbial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically place paper disks impregnated with the furan-imidazole compounds onto the agar surface.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk.

-

Interpretation: The size of the zone of inhibition correlates with the susceptibility of the microorganism to the compound.

Neuroprotective Potential: A Frontier in Neurological Disorders

Emerging evidence suggests that furan- and imidazole-based compounds may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][4] Their neuroprotective effects are thought to stem from their antioxidant and anti-inflammatory properties.[4]

Mechanism of Action: Combating Oxidative Stress and Neuroinflammation

Neurodegenerative diseases are often characterized by heightened oxidative stress and chronic neuroinflammation in the brain. Furan derivatives can act as potent antioxidants by scavenging free radicals, thereby mitigating neuronal damage.[4] Both furan and imidazole moieties can contribute to the modulation of inflammatory pathways in the central nervous system, potentially reducing the production of neurotoxic inflammatory mediators.[1][4] Some imidazole-linked compounds have been shown to ameliorate cognitive impairment and reduce neuroinflammation markers in animal models of Alzheimer's disease.[1]

Structure-Activity Relationships (SAR)

The therapeutic efficacy of furan-imidazole compounds is highly dependent on their chemical structure. SAR studies have revealed key insights for optimizing their biological activity:

-

Anticancer Activity: The presence of a benzimidazole ring and substitution at the imidazolyl-3-position with bulky aromatic groups, such as naphthylacyl, can be crucial for cytotoxic activity.[7] For 2,4,5-trisubstituted imidazoles, the nature and position of substituents on the furan ring significantly impact their potency and selectivity against different cancer cell lines.[7]

-

Antimicrobial Activity: Modifications to the thiazole component, when present in a three-part hybrid, can influence the spectrum of antimicrobial activity.[5] The substitution pattern on the imidazole and furan rings also plays a critical role in determining the MIC values against various pathogens.[5]

Conclusion and Future Directions

Furan-imidazole hybrids represent a versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and neurodegenerative diseases underscores their therapeutic potential. The multifaceted mechanisms of action, including kinase inhibition, modulation of inflammatory pathways, and disruption of microbial processes, offer multiple avenues for therapeutic intervention.

Future research should focus on several key areas:

-

Lead Optimization: Further exploration of structure-activity relationships is crucial for designing next-generation furan-imidazole compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

-

In Vivo Studies: More extensive in vivo studies in relevant animal models are necessary to validate the therapeutic potential of these compounds and to assess their safety and efficacy.

-

Target Deconvolution: For compounds with promising activity but unknown mechanisms, target identification studies will be essential to elucidate their mode of action and to guide further development.

-

Clinical Translation: The ultimate goal is to translate the most promising furan-imidazole candidates into clinical trials to evaluate their therapeutic benefit in human diseases.

The continued investigation of this remarkable class of hybrid molecules holds great promise for the development of novel and effective therapies for a wide range of human ailments.

References

-

Al-Ghorbani, M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1523. [Link]

-

Al-Ghorbani, M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. ResearchGate. [Link]

-

Bautista-Aguilera, Ó. M., et al. (2021). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. Journal of Medicinal Chemistry, 64(15), 11449-11469. [Link]

-

Dhanya, R., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Drug Targets, 25. [Link]

-

Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus. [Link]

-

Jeon, H., et al. (2017). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. Journal of Medicinal Chemistry, 60(10), 4349-4365. [Link]

-

Al-Ostath, A., et al. (2023). The minimum inhibitory concentration (MIC) of imidazole derivatives. ResearchGate. [Link]

-

Chen, Y., et al. (2015). Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. ResearchGate. [Link]

-

Gabr, Y., et al. (2016). Design, synthesis and anti-Parkinsonian evaluation of 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e][4][5][14]triazolo[1,5-c]pyrimidine-2(3H)-thiones against neuroleptic-induced catalepsy and oxidative. ResearchGate. [Link]

-

Stoyanova, M., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(11), 3236. [Link]

-

Kumar, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14725. [Link]

-

Abdel-Wahab, B. F., et al. (2018). In vitro IC50 values (M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. ResearchGate. [Link]

-

Al-Said, M. S., et al. (2017). Synthesis of 2,4,5-trisubstituted imidazoles. ResearchGate. [Link]

-

Ernst, W. J., et al. (2000). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 191(11), 1971-1982. [Link]

-

El-Sayed, M. A. A., et al. (2021). DIFFERENT POTENTIAL BIOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES. ResearchGate. [Link]

-

Wang, Q., et al. (2020). AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation. Frontiers in Neurology, 11, 583. [Link]

-

El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2567. [Link]

-

Al-Suhaimi, E. A., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceutics, 15(11), 2577. [Link]

-

Al-Malki, A. L. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]

-

Bartosh, T. J., et al. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(12), e1158. [Link]

-

de Oliveira, A. C., et al. (2018). IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines. ResearchGate. [Link]

-

Zare, F., et al. (2021). An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. RSC Advances, 11(36), 22176-22185. [Link]

-

Al-Salahi, R., et al. (2021). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones. Archiv der Pharmazie, 355(2), e2100381. [Link]

-

Kumar, A., et al. (2015). Biological activities of benzimidazole derivatives: A review. International Journal of Pharmaceutical Sciences Review and Research, 32(1), 22-29. [Link]

-

Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(5), 1-11. [Link]

-

Kim, B. H., et al. (2014). LPS-induced IL-4 release is TLR4-dependent in macrophages and in the murine model of lung inflammation. ResearchGate. [Link]

-

Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(36), 16429-16440. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210. [Link]

-

Szychowska, K., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3051. [Link]

-

Lee, J. H., et al. (2018). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 23(1), 133. [Link]

-

Wu, H., et al. (2017). Synthesis and biological evaluation of 1,2,4,5-tetrasubstituted imidazoles. ResearchGate. [Link]

-

Parab, R. H., et al. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(12), 5677-5680. [Link]

-

Al-Salahi, R., et al. (2021). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Inflammation Research, 14, 5293-5311. [Link]

Sources

- 1. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. carewellpharma.in [carewellpharma.in]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Anticancer Activity Screening of 2-(furan-2-yl)-1H-imidazole

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of the novel heterocyclic compound, 2-(furan-2-yl)-1H-imidazole, for potential anticancer activity. The imidazole and furan rings are important pharmacophores known to exhibit a wide range of biological activities, including potent anticancer effects.[1][2][3] This guide outlines a structured, multi-assay approach to characterize the cytotoxic and mechanistic properties of this compound. Detailed, field-proven protocols for cell line selection, cytotoxicity assessment via the MTT assay, and mechanistic studies including apoptosis and cell cycle analysis by flow cytometry are provided. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Screening 2-(furan-2-yl)-1H-imidazole

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and more effective therapeutic agents.[4] Heterocyclic compounds containing imidazole and furan moieties have garnered significant attention in medicinal chemistry due to their promising anticancer activities.[1][3] Imidazole derivatives have been shown to act through various mechanisms, including the inhibition of crucial enzymes like kinases and histone deacetylases, as well as inducing apoptosis.[4][5][6] Similarly, furan-containing compounds have demonstrated potent cytotoxic activities against a range of human cancer cell lines.[3]

The compound 2-(furan-2-yl)-1H-imidazole represents a logical conjunction of these two privileged scaffolds. This guide provides a systematic workflow to evaluate its potential as an anticancer agent, starting from initial cytotoxicity screening to more in-depth mechanistic studies.

Strategic Approach to In Vitro Screening

A hierarchical screening approach is recommended to efficiently evaluate the anticancer potential of 2-(furan-2-yl)-1H-imidazole. This involves an initial broad cytotoxicity screening across a panel of cancer cell lines, followed by more detailed mechanistic assays on the most sensitive cell lines.

Figure 1: A streamlined workflow for the in vitro anticancer screening of 2-(furan-2-yl)-1H-imidazole.

Detailed Experimental Protocols

Cell Line Selection and Culture

Rationale: The choice of cell lines is critical for obtaining clinically relevant data.[7][8] A panel of cell lines from different tissue origins (e.g., breast, lung, colon, prostate) should be used to assess the breadth of the compound's activity. It is also advisable to include a non-cancerous cell line to evaluate selective toxicity.

Recommended Cell Lines:

-

MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

-

MDA-MB-231: Human breast adenocarcinoma (triple-negative).[6]

-

A549: Human lung carcinoma.[6]

-

HCT-116: Human colon carcinoma.

-

PC-3: Human prostate adenocarcinoma.

-

HEK293T: Human embryonic kidney cells (non-cancerous control).

Protocol:

-

Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells upon reaching 80-90% confluency to maintain exponential growth.

Protocol 1: Cytotoxicity Assessment by MTT Assay